4-(Chlorodifluoromethoxy)aniline

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7) is a para-substituted aniline derivative bearing a chlorodifluoromethoxy (-OCF₂Cl) functional group. It is a pale yellow liquid with a molecular formula of C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol.

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58 g/mol
CAS No. 39065-95-7
Cat. No. B047862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chlorodifluoromethoxy)aniline
CAS39065-95-7
Synonyms4-(Difluorochloromethoxy)aniline;  4-(chlorodifluoromethoxy)benzenamine;  4-(Chloro-difluoro-methoxy)-phenylamine
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC(F)(F)Cl
InChIInChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
InChIKeyQDTUQGSYECRXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7) – Product Overview and Procurement Baseline


4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7) is a para-substituted aniline derivative bearing a chlorodifluoromethoxy (-OCF₂Cl) functional group. It is a pale yellow liquid with a molecular formula of C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol. The compound serves primarily as a key synthetic intermediate in the preparation of fluorinated pharmaceuticals and agrochemicals . Its unique substitution pattern imparts distinct physicochemical properties that are leveraged in structure-activity relationship (SAR) studies and in the design of molecules with optimized pharmacokinetic profiles .

Why 4-(Chlorodifluoromethoxy)aniline (39065-95-7) Cannot Be Replaced by Generic Fluorinated Anilines


Substituting 4-(Chlorodifluoromethoxy)aniline with a structurally similar fluorinated aniline (e.g., 4-(trifluoromethoxy)aniline or 4-(difluoromethoxy)aniline) is not chemically or pharmacologically equivalent. The presence of the chlorine atom in the -OCF₂Cl group significantly alters the molecule's electronic distribution, lipophilicity, and steric profile compared to its -OCF₃ or -OCHF₂ counterparts [1]. These differences manifest in quantifiable changes in logP, boiling point, and synthetic reactivity, which directly impact drug-likeness, purification processes, and final compound activity. Consequently, generic substitution can lead to failed syntheses, altered biological activity, or suboptimal pharmacokinetic profiles in downstream applications .

Quantitative Differentiation Evidence for 4-(Chlorodifluoromethoxy)aniline (39065-95-7) vs. Closest Analogs


Lipophilicity Differentiation: 4-(Chlorodifluoromethoxy)aniline vs. 4-(Trifluoromethoxy)aniline

4-(Chlorodifluoromethoxy)aniline exhibits a higher lipophilicity than its trifluoromethoxy analog, as quantified by its LogP value. This property is critical for modulating membrane permeability and metabolic stability in drug candidates. The target compound demonstrates a LogP of 3.01790 [1], whereas 4-(trifluoromethoxy)aniline has a LogP of 2.74860 [2]. The approximately +0.27 log unit increase translates to a roughly 1.8-fold higher partition coefficient, which can enhance blood-brain barrier penetration and target engagement in lipophilic environments.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Volatility and Purification Differentiation: Boiling Point Comparison

4-(Chlorodifluoromethoxy)aniline possesses a substantially higher boiling point compared to its trifluoromethoxy analog, which has direct implications for synthetic handling and purification strategies. The target compound has a boiling point of 231.9 °C at 760 mmHg [1]. In contrast, 4-(trifluoromethoxy)aniline boils at a significantly lower temperature, typically reported around 73-75 °C at 10 mmHg . This 150+ °C difference at comparable pressures indicates much lower volatility for the chlorodifluoromethoxy derivative, making it more suitable for high-temperature reactions and less prone to evaporative losses during solvent removal.

Chemical Process Engineering Synthetic Chemistry Purification

Synthetic Yield Differentiation: A Commercial Manufacturing Process

A patented preparation method for 4-(Chlorodifluoromethoxy)aniline reports a yield of 74.9% for the critical fluorination step from trichloromethoxybenzene [1]. In contrast, a commonly cited synthetic route for 4-(trifluoromethoxy)aniline achieves a significantly higher yield of 98.2% under optimized conditions [2]. While the absolute yield for the target compound is lower, this difference highlights the distinct chemical reactivity of the chlorodifluoromethoxy precursor and underscores the value of the patented, industrially-scalable process that avoids hazardous reagents like thiophosgene [1].

Process Chemistry Fluorination Aniline Synthesis

Purity and Availability Differentiation: Commercial Grade Comparison

Commercially available 4-(Chlorodifluoromethoxy)aniline is offered at purities ranging from 95% to 99.49% . The trifluoromethoxy analog is similarly available at high purities (e.g., >98% to 99.27%) . However, the chlorodifluoromethoxy derivative is less commonly stocked and often requires longer lead times, reflecting its status as a more specialized building block. For instance, some suppliers list purity of 99.49% for the target compound , while the trifluoromethoxy analog is widely available with 99%+ purity from multiple vendors .

Procurement Analytical Chemistry Chemical Sourcing

Application Specificity: VEGFR-2 Inhibitor Synthesis

4-(Chlorodifluoromethoxy)aniline has been specifically employed as a reactant in the synthesis of arylphthalazines, a class of potent and orally bioavailable VEGFR-2 inhibitors [1]. Notably, the compound was used to prepare IM-094482 (57), which demonstrated VEGFR-2 inhibitory activity comparable to the clinical candidate ZD-6474 in enzymatic, cellular, and mitogenic assays [2][3]. While 4-(trifluoromethoxy)aniline is also used in drug synthesis, the documented utility of the chlorodifluoromethoxy analog in generating a lead compound with demonstrated in vivo oral exposure in mice underscores its specific value in kinase inhibitor programs [2].

Oncology Kinase Inhibitors Medicinal Chemistry

Optimal Application Scenarios for 4-(Chlorodifluoromethoxy)aniline (39065-95-7) Based on Evidence


Lead Optimization in CNS and Lipophilic Drug Discovery

Medicinal chemistry programs seeking to enhance blood-brain barrier penetration or target engagement in lipid-rich environments can leverage the +0.27 higher LogP of 4-(Chlorodifluoromethoxy)aniline over its trifluoromethoxy analog [1]. This quantifiable lipophilicity advantage, as detailed in Evidence Item 1, makes it a strategic choice for synthesizing analogs with improved CNS exposure.

High-Temperature and Scale-Up Chemical Processes

Process chemists and engineers developing robust, scalable synthetic routes can utilize 4-(Chlorodifluoromethoxy)aniline's significantly higher boiling point (231.9 °C vs. 73-75 °C for the trifluoromethoxy analog) to minimize evaporative losses and simplify work-up procedures during high-temperature reactions [2]. This property, detailed in Evidence Item 2, supports its use in process-scale manufacturing.

Synthesis of VEGFR-2 Kinase Inhibitors for Oncology Research

Researchers focused on developing novel anti-angiogenic therapies can directly access a validated chemical space by employing 4-(Chlorodifluoromethoxy)aniline as a building block for arylphthalazine-based VEGFR-2 inhibitors [3]. The compound's demonstrated utility in generating IM-094482, a lead compound with oral bioavailability in mice and activity comparable to ZD-6474, provides a clear rationale for its selection in kinase inhibitor drug discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chlorodifluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.